![molecular formula C9H12IN3O3 B055576 (7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide CAS No. 69618-95-7](/img/structure/B55576.png)
(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide
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Description
The compound is a pyridinium salt, which are quite familiar structures in many natural products and bioactive pharmaceuticals . Pyridinium salts have played an intriguing role in a wide range of research topics .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyridinium salts are typically prepared by treating pyridine with acids . Pyridinium salts have been synthesized by the N-alkylation of pyrimidine, a precursor of nucleobases, with varied n-alkyl halides followed by anion metathesis of the resulting pyrimidinium halides .Chemical Reactions Analysis
Pyridinium salts are known for their synthetic routes and reactivity . They can undergo various reactions involving electron pairs .Future Directions
Pyridinium salts have been highlighted in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . Future research may continue to explore these areas.
properties
IUPAC Name |
methyl (7S)-2-methyl-5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-7-carboxylate;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3.HI/c1-11-4-6-3-7(8(13)15-2)10-9(14)12(6)5-11;/h4-5,7H,3H2,1-2H3;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIIVPQFFBICMM-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN2C(=C1)CC(NC2=O)C(=O)OC.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CN2C(=C1)C[C@H](NC2=O)C(=O)OC.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide |
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